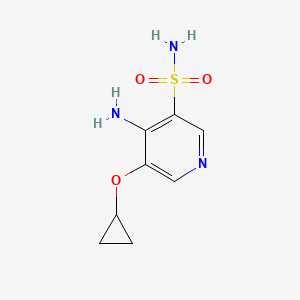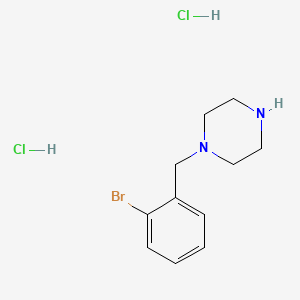![molecular formula C17H15N3O5 B14812137 N'-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-nitrobenzohydrazide](/img/structure/B14812137.png)
N'-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-nitrobenzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of methoxyphenyl and nitrobenzohydrazide groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-nitrobenzohydrazide typically involves the reaction of 2-methoxycinnamic acid with hydrazine derivatives under specific conditions. One common method includes the use of (2E)-3-(2-methoxyphenyl)prop-2-enoyl chloride as an intermediate, which is then reacted with 3-nitrobenzohydrazide to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-nitrobenzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzohydrazide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol to facilitate the reactions.
Major Products Formed
Major products formed from these reactions include various derivatives of the original compound, such as amino-substituted derivatives from reduction reactions and different oxidation states of the compound from oxidation reactions.
Scientific Research Applications
N’-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-nitrobenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group contributes to the compound’s ability to interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)aceto hydrazide
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
Uniqueness
N’-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-nitrobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C17H15N3O5 |
|---|---|
Molecular Weight |
341.32 g/mol |
IUPAC Name |
N'-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-nitrobenzohydrazide |
InChI |
InChI=1S/C17H15N3O5/c1-25-15-8-3-2-5-12(15)9-10-16(21)18-19-17(22)13-6-4-7-14(11-13)20(23)24/h2-11H,1H3,(H,18,21)(H,19,22)/b10-9+ |
InChI Key |
OTUBSPBVXHRMMQ-MDZDMXLPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


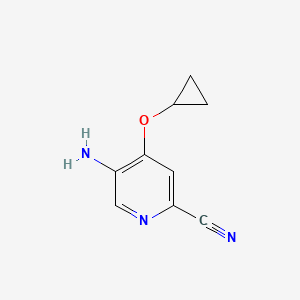
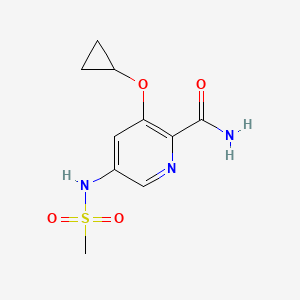
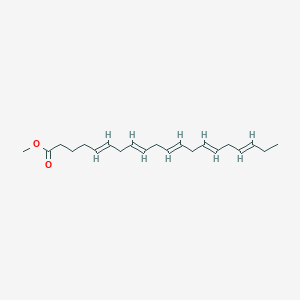
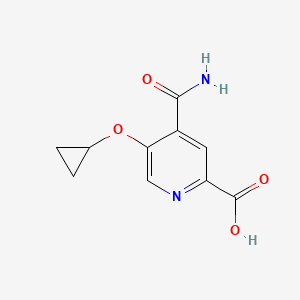
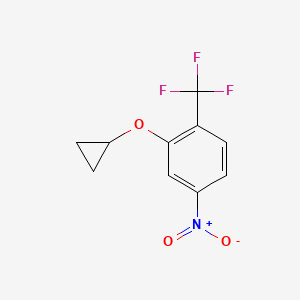
![N-[4-({(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B14812091.png)
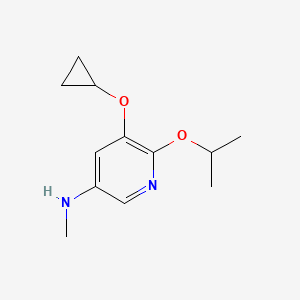
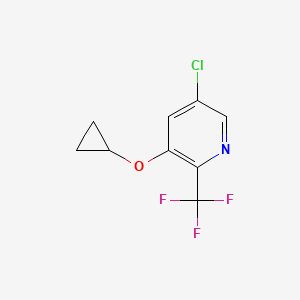
![Butanoic acid, 2-[(4-nitrophenyl)methylene]-3-oxo-, ethyl ester](/img/structure/B14812110.png)
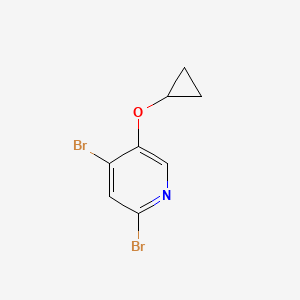
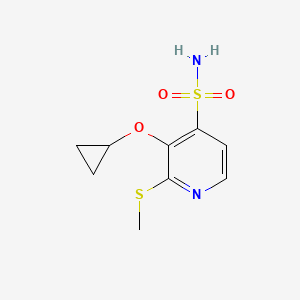
![2-amino-N-cyclopropyl-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]butanamide](/img/structure/B14812125.png)
